molecular formula C17H15ClN4O B2483152 N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-38-4

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2483152
CAS No.: 951611-38-4
M. Wt: 326.78
InChI Key: PRBXPWATYVZYPY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorobenzyl halide for nucleophilic substitution; palladium catalysts for coupling reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl and methylphenyl groups may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-5-(4-methylphenyl)pyrimidin-2-amine
  • N-(4-chlorobenzyl)-N’-(4-methylphenyl)thiourea
  • N-(4-chlorobenzyl)-N’-(4-methylbenzyl)sulfamide

Uniqueness

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-2-8-15(9-3-12)22-11-16(20-21-22)17(23)19-10-13-4-6-14(18)7-5-13/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBXPWATYVZYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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